molecular formula C7H14ClN B15225201 4-Chloro-1-ethyl-piperidine CAS No. 5382-26-3

4-Chloro-1-ethyl-piperidine

Cat. No.: B15225201
CAS No.: 5382-26-3
M. Wt: 147.64 g/mol
InChI Key: DTDXVJLMRMXSPU-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-piperidine is an organic compound belonging to the piperidine family, which is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-ethyl-piperidine typically involves the chlorination of 1-ethyl-piperidine. One common method is the reaction of 1-ethyl-piperidine with thionyl chloride (SOCl₂) under reflux conditions, which introduces the chlorine atom at the 4-position of the piperidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-ethyl-piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the removal of the chlorine atom, forming 1-ethyl-piperidine.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Major Products:

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 1-ethyl-piperidine.

Scientific Research Applications

4-Chloro-1-ethyl-piperidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-ethyl-piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary based on the derivative and its intended use.

Comparison with Similar Compounds

    Piperidine: The parent compound, lacking the chlorine and ethyl substituents.

    4-Chloro-piperidine: Similar structure but without the ethyl group.

    1-Ethyl-piperidine: Similar structure but without the chlorine atom.

Uniqueness: 4-Chloro-1-ethyl-piperidine is unique due to the presence of both the chlorine and ethyl groups, which can influence its reactivity and biological activity. This dual substitution can provide distinct properties compared to its analogs, making it valuable for specific applications.

Properties

CAS No.

5382-26-3

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

4-chloro-1-ethylpiperidine

InChI

InChI=1S/C7H14ClN/c1-2-9-5-3-7(8)4-6-9/h7H,2-6H2,1H3

InChI Key

DTDXVJLMRMXSPU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)Cl

Origin of Product

United States

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